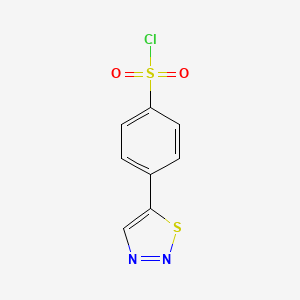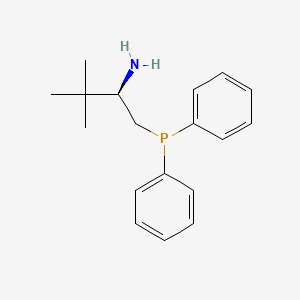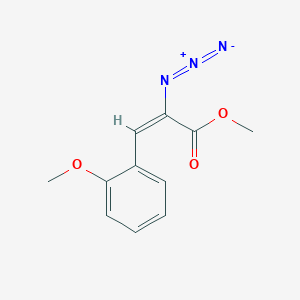
4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride
概要
説明
4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O2S2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiadiazole ring attached to a benzene sulfonyl chloride group, which imparts unique chemical properties.
作用機序
Target of Action
Compounds with similar structures have shown affinity towardsShikimate kinase active site , which plays a crucial role in the biosynthesis of aromatic amino acids in bacteria and plants .
Mode of Action
It’s known that similar compounds react with benzenesulphonyl chloride and 4-methyl benzene sulphonyl chloride to form sulphonamido compounds . These reactions could potentially alter the function of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
The compound’s reaction with sodium cyanate and potassium isothiocyanate forms uredo and thiouredo-1,3,4-thiadiazol-5-yl . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Similar compounds have shown good to moderate strength towards biological activity when compared with amoxicillin and tetracycline pharmaceutical compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride with appropriate reagents under controlled conditions. One common method involves the use of thiosemicarbazide and acid chlorides, followed by refluxing and neutralization with aqueous sodium bicarbonate . The crude product is then extracted using chloroform and purified through distillation under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, thiosemicarbazide, and various nucleophiles. Reaction conditions often involve refluxing, neutralization, and extraction with organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives, while oxidation reactions may produce sulfone derivatives .
科学的研究の応用
4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride has a wide range of scientific research applications:
類似化合物との比較
Similar Compounds
Similar compounds to 4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride include:
- 1,2,3-Thiadiazole derivatives
- 1,2,4-Thiadiazole derivatives
- 1,2,5-Thiadiazole derivatives
- 1,3,4-Thiadiazole derivatives
Uniqueness
What sets this compound apart from other thiadiazole derivatives is its specific substitution pattern and the presence of the sulfonyl chloride group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
4-(thiadiazol-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S2/c9-15(12,13)7-3-1-6(2-4-7)8-5-10-11-14-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSKDPNQFMMHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NS2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367928-80-0 | |
| Record name | 4-(1,2,3-thiadiazol-5-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3100348.png)


![2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3100369.png)


